molecular formula C15H23N3O2S B2508930 3-{[1-(Morpholin-4-yl)cyclobutyl]methyl}-1-[(thiophen-2-yl)methyl]urea CAS No. 2380081-51-4

3-{[1-(Morpholin-4-yl)cyclobutyl]methyl}-1-[(thiophen-2-yl)methyl]urea

Cat. No.: B2508930
CAS No.: 2380081-51-4
M. Wt: 309.43
InChI Key: XJGXYNSKKGQKTO-UHFFFAOYSA-N
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Description

3-{[1-(Morpholin-4-yl)cyclobutyl]methyl}-1-[(thiophen-2-yl)methyl]urea is a synthetic organic compound that features a morpholine ring, a cyclobutyl group, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(Morpholin-4-yl)cyclobutyl]methyl}-1-[(thiophen-2-yl)methyl]urea typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the morpholine derivative and the thiophene derivative separately. These intermediates are then coupled under specific reaction conditions to form the final product.

For example, the morpholine derivative can be synthesized by reacting morpholine with cyclobutanone in the presence of a suitable catalyst. The thiophene derivative can be prepared by reacting thiophene-2-carboxaldehyde with an appropriate amine. The final coupling reaction involves the reaction of these two intermediates with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(Morpholin-4-yl)cyclobutyl]methyl}-1-[(thiophen-2-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The urea linkage can be reduced to form amines.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted morpholine derivatives.

Scientific Research Applications

3-{[1-(Morpholin-4-yl)cyclobutyl]methyl}-1-[(thiophen-2-yl)methyl]urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-{[1-(Morpholin-4-yl)cyclobutyl]methyl}-1-[(thiophen-2-yl)methyl]urea involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The pathways involved can include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular signaling.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[1-(Morpholin-4-yl)cyclobutyl]methyl}-1-(2-phenoxyethyl)urea
  • 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one

Uniqueness

3-{[1-(Morpholin-4-yl)cyclobutyl]methyl}-1-[(thiophen-2-yl)methyl]urea is unique due to the presence of both the morpholine and thiophene moieties, which confer specific chemical and biological properties. The combination of these functional groups allows for unique interactions with biological targets and distinct reactivity patterns in chemical synthesis.

Properties

IUPAC Name

1-[(1-morpholin-4-ylcyclobutyl)methyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2S/c19-14(16-11-13-3-1-10-21-13)17-12-15(4-2-5-15)18-6-8-20-9-7-18/h1,3,10H,2,4-9,11-12H2,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJGXYNSKKGQKTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CNC(=O)NCC2=CC=CS2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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